{1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol
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Overview
Description
{1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol is a heterocyclic compound that features a triazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Many compounds containing a pyridine moiety are known to interact with various biological targets. For example, imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
The mode of action of a compound depends on its structure and the biological target it interacts with. For instance, 2-(2-pyridyl)ethanol derivatives react with the aryl and alkenyl chlorides in palladium-catalyzed reactions that result in the substitution of the chloro moieties with a 2-pyridylmethyl group .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its specific targets and mode of action. For example, imidazole derivatives have been reported to have a broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The reaction conditions usually involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts like palladium or copper, along with appropriate ligands and bases .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields aldehydes or carboxylic acids, while substitution reactions on the pyridine ring can introduce functional groups like halogens, nitro groups, or alkyl chains.
Scientific Research Applications
{1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including as a lead compound for drug development.
Comparison with Similar Compounds
Similar Compounds
- {1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol
- 2-(pyridin-2-yl)pyrimidine derivatives
- Piperidine derivatives
- 2-pyridone compounds
Uniqueness
This compound is unique due to its combination of a triazole ring and a pyridine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[1-(2-pyridin-2-ylethyl)triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c15-8-10-7-14(13-12-10)6-4-9-3-1-2-5-11-9/h1-3,5,7,15H,4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRZBTYJOFSCBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN2C=C(N=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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